Isopropyl-(1-methyl-piperidin-4-yl)-amine

Description

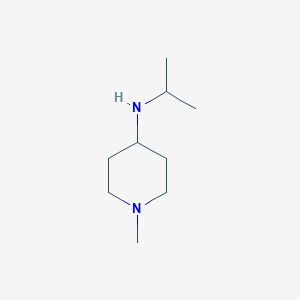

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)10-9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVHITFPTOELAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Spectroscopic Analysis of Isopropyl 1 Methyl Piperidin 4 Yl Amine

Advanced Spectroscopic Characterization for Structural Elucidation

The unequivocal identification and structural confirmation of Isopropyl-(1-methyl-piperidin-4-yl)-amine rely on a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete picture of the molecule's connectivity and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be reliably predicted based on the analysis of structurally similar compounds and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The N-methyl group on the piperidine (B6355638) ring would appear as a sharp singlet. The isopropyl group would present as a doublet for the six equivalent methyl protons and a septet for the single methine proton. The protons on the piperidine ring would exhibit more complex signals due to their diastereotopic nature (axial and equatorial positions) and spin-spin coupling, with signals typically appearing in the 1.5-3.0 ppm range. The proton on the secondary amine (N-H) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to each unique carbon atom. The N-methyl carbon would be found in the 40-50 ppm region. The piperidine ring carbons would have distinct chemical shifts, with the carbon bearing the amino group (C4) and the carbons adjacent to the ring nitrogen (C2, C6) appearing further downfield than the C3 and C5 carbons. The isopropyl group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl -CH ₃ | ~1.1 | Doublet |

| Piperidine -CH ₂- (axial, C3/C5) | ~1.5 - 1.7 | Multiplet |

| Piperidine -CH ₂- (equatorial, C3/C5) | ~1.8 - 2.0 | Multiplet |

| N-Ring -CH ₃ | ~2.2 - 2.3 | Singlet |

| Piperidine -CH ₂- (C2/C6) | ~2.0 - 2.8 | Multiplet |

| Isopropyl -CH | ~2.7 - 2.9 | Septet |

| Piperidine -CH - (C4) | ~2.5 - 2.8 | Multiplet |

| Secondary Amine NH | Variable, broad | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| Isopropyl -C H₃ | ~22 - 24 | |

| Piperidine -C H₂- (C3/C5) | ~30 - 35 | |

| N-Ring -C H₃ | ~46 - 48 | |

| Isopropyl -C H | ~48 - 50 | |

| Piperidine -C H₂- (C2/C6) | ~55 - 58 | |

| Piperidine -C H- (C4) | ~58 - 62 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be characterized by several key absorption bands.

The most diagnostic peak would be for the N-H stretch of the secondary amine, which typically appears as a single, weak to medium intensity band in the 3300–3500 cm⁻¹ region. wpmucdn.com The absence of a second peak in this region distinguishes it from a primary amine. wpmucdn.com Strong, sharp peaks just below 3000 cm⁻¹, in the range of 2800–2960 cm⁻¹, correspond to the C-H stretching vibrations of the methyl, isopropyl, and piperidine alkyl groups. wpmucdn.com An N-H bending vibration may also be visible near 1600 cm⁻¹. wpmucdn.com The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals including C-C and C-N stretching vibrations.

Table 2: Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak - Medium |

| C-H Stretch | Alkane (CH, CH₂, CH₃) | 2800 - 2960 | Strong |

| N-H Bend | Secondary Amine | ~1600 | Variable |

| C-N Stretch | Amine | 1000 - 1250 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₀H₂₂N₂, giving it a monoisotopic mass of approximately 170.18 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 170. The fragmentation pattern is dominated by cleavage alpha to the nitrogen atoms, which is a characteristic pathway for amines. Key fragment ions would be expected from the loss of an isopropyl group, the loss of a methyl group from the ring nitrogen, and cleavage of the piperidine ring itself. Ring cleavage can lead to characteristic fragments, with a prominent peak at m/z 70 or 58 often being indicative of a 1-methylpiperidine (B42303) moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Fragmentation Pathway |

| 170 | [M]⁺• | Molecular Ion |

| 155 | [M - CH₃]⁺ | Loss of methyl group from N1 |

| 127 | [M - C₃H₇]⁺ | Loss of isopropyl group from N4 |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

Stereochemical Aspects and Conformational Preferences of the Piperidine Ring

Like cyclohexane, the piperidine ring is not planar and preferentially adopts a chair conformation to minimize angle and torsional strain. ias.ac.in For a 1,4-disubstituted piperidine such as this compound, two principal chair conformations are possible, differing in the axial or equatorial placement of the two substituents.

The conformational equilibrium will strongly favor the conformer where the bulky substituents occupy the more sterically favorable equatorial positions. The N-methyl group and, even more so, the larger N-isopropylamino group will prefer to be equatorial to avoid destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the ring. nih.gov Therefore, the predominant conformation of this compound is the di-equatorial chair form. This preference for equatorial substitution is a general principle in the conformational analysis of substituted piperidines. nih.govnih.gov While minor populations of other conformers, such as boat or twist-boat forms, may exist, they are generally of much higher energy and insignificant at room temperature for simple systems like this. ias.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While no publicly available crystal structure for this compound has been reported, such an analysis would provide invaluable information.

A successful crystallographic study would unambiguously confirm the molecule's connectivity and stereochemistry. It would provide precise measurements of all bond lengths, bond angles, and torsion angles. Crucially, it would reveal the solid-state conformation of the piperidine ring and the exact orientation of the N-methyl and 4-isopropylamino substituents, which is expected to validate the predicted preference for a di-equatorial chair conformation seen in other substituted piperidines. mdpi.comnih.gov Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonds formed by the secondary amine's N-H group, which can influence the physical properties of the solid material.

Structure Activity Relationship Sar Studies of Isopropyl 1 Methyl Piperidin 4 Yl Amine Analogs

Principles of SAR in Amine and Piperidine (B6355638) Chemistry

The piperidine ring is a prevalent scaffold in many pharmacologically active compounds. Its chair-like conformation and the orientation of its substituents (axial vs. equatorial) are critical for receptor binding. The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of a positive charge at physiological pH, which can engage in crucial ionic interactions with biological targets. nih.gov

Key principles governing the SAR of amine and piperidine-containing molecules include:

Basicity (pKa) : The basicity of the amine groups influences the molecule's ionization state. A protonated, positively charged amine can form strong hydrogen bonds and electrostatic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding pocket.

Steric Factors : The size and shape of substituents on the piperidine ring and the amine group dictate how well the molecule fits into its binding site. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. drugdesign.org

Conformational Rigidity : The flexibility of the molecule can influence its binding affinity. Introducing conformational constraints, such as by incorporating the piperidine ring, can reduce the entropic penalty of binding, leading to higher affinity. drugdesign.org

Systematic Chemical Modification Strategies

Systematic modification of the Isopropyl-(1-methyl-piperidin-4-yl)-amine structure allows for a detailed exploration of the chemical space around this scaffold. rsc.org The goal is to identify which molecular features are essential for activity and which can be altered to improve properties like potency and selectivity.

The N-substituent on the piperidine ring is a common point of modification in SAR studies. Altering the N-methyl group can significantly impact a compound's affinity and selectivity for its target. Studies on various piperidine derivatives have shown that the size and nature of this substituent are critical. researchgate.net For instance, increasing the alkyl chain length from methyl to ethyl or propyl can alter lipophilicity and steric interactions. Replacing the methyl group with more complex moieties can introduce new interaction points with the receptor.

Table 1: Effect of N-Substituent Variation on Piperidine Analogs

| R-Group (N-Substituent) | General Effect on Activity | Rationale |

|---|---|---|

| Hydrogen (-H) | Often decreases potency | Loss of specific hydrophobic interactions; potential change in pKa. |

| Methyl (-CH₃) | Baseline activity | Provides a good balance of size and lipophilicity. researchgate.net |

| Ethyl (-CH₂CH₃) | Potency may increase or decrease | Depends on the size of the binding pocket; slightly increases lipophilicity. |

| Propyl (-CH₂CH₂CH₃) | Potency may decrease | Larger groups can introduce steric clash within the binding site. nih.gov |

Note: The effects described are generalized from SAR studies of various piperidine-containing compounds and may vary depending on the specific biological target.

The isopropyl group attached to the secondary amine is another key feature for modification. Its size, shape, and lipophilicity are crucial for fitting into the hydrophobic pockets of target proteins.

SAR studies on related structures often reveal that:

Steric Bulk : Changing the isopropyl group to a smaller group like ethyl may reduce van der Waals interactions and lower potency. Conversely, a larger group like tert-butyl could either improve binding or be too large for the binding site. acs.org

Branching : The branching of the alkyl group is significant. For example, an isopropyl group may confer different activity compared to a linear n-propyl group due to its distinct spatial arrangement. nih.gov

Cyclic Analogs : Replacing the isopropyl group with a cyclopropyl (B3062369) or cyclobutyl ring introduces conformational rigidity and can lead to improved binding affinity by reducing the entropic penalty upon binding. acs.org

Table 2: Effect of Isopropyl Amine Moiety Modification

| Moiety | General Effect on Activity | Rationale |

|---|---|---|

| Isopropyl | Baseline activity | Offers a specific steric profile and lipophilicity. |

| Ethyl | Often decreases potency | Reduced size leads to weaker hydrophobic interactions. |

| tert-Butyl | Potency may decrease | Increased steric bulk may lead to poor fit in the binding pocket. |

| Cyclopropyl | Potency may increase | Introduces conformational restriction which can be favorable for binding. acs.org |

Note: The effects are generalized from SAR studies on analogous compounds and are target-dependent.

Adding substituents to the carbon atoms of the piperidine ring can fine-tune the molecule's properties. The position and nature of these substituents are critical. For example, adding a hydroxyl (-OH) group can introduce a hydrogen bond donor/acceptor, potentially increasing affinity if the binding site has a corresponding partner. nih.gov Methyl or other small alkyl groups can be used to probe for additional hydrophobic pockets.

Table 3: Effect of Piperidine Ring Substituents

| Position | Substituent | General Effect on Activity | Rationale |

|---|---|---|---|

| C-2 | Methyl | May decrease activity | Can cause steric hindrance near the piperidine nitrogen. |

| C-3 | Hydroxyl (-OH) | May increase potency | Potential for new hydrogen bonding interactions. nih.gov |

| C-3 | Methyl | Variable | Probes for small hydrophobic pockets. ajchem-a.com |

Note: The effects are generalized from SAR studies on various 4-aminopiperidine (B84694) analogs and depend on the specific target and substituent orientation (axial/equatorial).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the activity of new, unsynthesized molecules. nih.govtandfonline.com For piperidine derivatives, QSAR models can help prioritize which analogs to synthesize, saving time and resources. mdpi.comresearchgate.net

The general process involves:

Assembling a dataset of compounds with known biological activities.

Calculating various molecular descriptors for each compound.

Using statistical methods to create an equation that relates the descriptors to the activity.

Validating the model to ensure its predictive power.

Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the 3D properties of molecules. slideshare.net These techniques require the alignment of all molecules in the dataset according to a common scaffold. Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). slideshare.net

CoMFA : This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around the aligned molecules. nih.gov The resulting field values are used to build a QSAR model. The model's output is often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. For example, a green contour map in a steric field indicates that bulkier groups are favored in that region, while a yellow map indicates that bulkier groups are disfavored. researchgate.net

CoMSIA : CoMSIA is similar to CoMFA but calculates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more detailed and interpretable model of the SAR. researchgate.net CoMSIA contour maps provide intuitive visual guidance for drug design; for instance, a cyan contour in a hydrogen bond acceptor map highlights a region where adding a hydrogen bond acceptor is predicted to enhance biological activity.

Several studies have successfully applied CoMFA and CoMSIA to series of piperidine derivatives, yielding robust models that have aided in the design of more potent compounds by highlighting the key steric, electrostatic, and hydrophobic requirements for activity. nih.govresearchgate.net

Development and Validation of Predictive Models

In the study of structure-activity relationships (SAR) for analogs of this compound, the development and validation of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are pivotal. These models provide a mathematical correlation between the chemical structure of the analogs and their biological activities, thereby guiding the design of new, more potent compounds and reducing the need for extensive synthesis and biological testing. The process involves creating a statistically robust model and rigorously validating its predictive power.

The development of predictive models for piperidine derivatives, including analogs of this compound, typically commences with the compilation of a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Various statistical methods are employed to generate the QSAR models. Multiple Linear Regression (MLR) is a common starting point, which aims to establish a linear relationship between the biological activity and a set of molecular descriptors. More advanced techniques such as Partial Least Squares (PLS) regression are often utilized, especially when the number of descriptors is large or when there is multicollinearity among them. For capturing non-linear relationships, machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) may be employed.

A crucial aspect of model development is its validation to ensure its reliability and predictive capability. Validation is typically performed through internal and external procedures. Internal validation often involves cross-validation techniques, such as the leave-one-out (LOO) method, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. The consistency of these predictions provides a measure of the model's robustness, often quantified by the cross-validated correlation coefficient (q²).

External validation is considered a more stringent test of a model's predictive power. It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. The model's ability to accurately predict the biological activities of the compounds in the test set is a key indicator of its utility for new, untested molecules. The predictive performance is often assessed by the predictive correlation coefficient (r²_pred).

For instance, in a hypothetical QSAR study on a series of 4-aminopiperidine analogs, a PLS model might be developed. The statistical quality of such a model would be evaluated based on several parameters.

| Statistical Parameter | Value | Description |

| N | 50 | Number of compounds in the dataset |

| r² | 0.85 | Coefficient of determination (goodness of fit) |

| q² (LOO) | 0.72 | Cross-validated correlation coefficient (internal validation) |

| F-test | 110.5 | Statistical significance of the model |

| r²_pred | 0.78 | Predictive r² for the external test set |

Furthermore, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer more detailed insights by considering the 3D arrangement of the molecules. These methods calculate steric and electrostatic fields (in CoMFA) and can include hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around a set of aligned molecules. The resulting contour maps can be visually interpreted to understand which spatial regions favor or disfavor activity, providing direct guidance for structural modifications.

The validation of 3D-QSAR models also relies on statistical metrics derived from PLS analysis. A well-validated CoMSIA model for a series of piperidine-based analogs might exhibit the following statistical results.

| Parameter | CoMSIA Model |

| q² | 0.68 |

| r² | 0.92 |

| SEE (Standard Error of Estimate) | 0.25 |

| F-value | 125.7 |

| Predictive r² (Test Set) | 0.81 |

| Number of Components | 5 |

These tables illustrate the kind of rigorous statistical validation that is necessary to establish the credibility of a predictive QSAR model. The ultimate goal of developing and validating these models for this compound analogs is to create a reliable in silico tool that can accurately forecast the biological activity of novel, yet-to-be-synthesized compounds, thereby accelerating the drug discovery and development process.

Molecular Interaction Mechanisms of Isopropyl 1 Methyl Piperidin 4 Yl Amine with Biological Targets

Ligand-Receptor Binding and Molecular Recognition

The molecular structure of Isopropyl-(1-methyl-piperidin-4-yl)-amine features several functional groups capable of engaging in the key interactions that stabilize a ligand-receptor complex.

Hydrogen Bonding: The secondary amine (-NH-) group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons). The tertiary nitrogen atom within the piperidine (B6355638) ring, methylated at position 1, can also serve as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand in the correct orientation within a binding site.

The control of stereochemistry is a fundamental principle in drug design, as stereoisomers of a chiral molecule can exhibit profoundly different pharmacological activities. acs.org this compound possesses a stereocenter at the C4 position of the piperidine ring. This gives rise to two enantiomers, (R)-Isopropyl-(1-methyl-piperidin-4-yl)-amine and (S)-Isopropyl-(1-methyl-piperidin-4-yl)-amine.

Biological targets such as receptors and enzymes are themselves chiral, composed of L-amino acids. Consequently, they can differentiate between the enantiomers of a chiral ligand. This stereospecificity means that one enantiomer typically fits much better into the binding site than the other, resulting in higher affinity and/or efficacy. The introduction of specific substituents and the control of their spatial orientation can reduce the number of possible conformations, which may be important for enhancing biological activity. researchgate.net The synthesis of specific regio- and diastereoisomers of substituted piperidines is a key strategy in fragment-based drug discovery to explore three-dimensional chemical space. whiterose.ac.uk Therefore, it is expected that the (R) and (S) enantiomers of this compound would display distinct binding profiles and functional activities at any given biological target.

Functional Modulation of Enzymes and Receptors

The 4-aminopiperidine (B84694) scaffold is not only a structural anchor for receptor binding but also a versatile core for the development of functional modulators, including receptor agonists/antagonists and enzyme inhibitors.

Derivatives of the 4-aminopiperidine scaffold have been extensively evaluated in receptor-binding assays, demonstrating high affinity for a diverse range of targets. These studies underscore the potential of this compound as a candidate for receptor modulation.

The following table summarizes binding affinity data for several compounds that share the core piperidine structure, illustrating the scaffold's utility in targeting various receptors.

| Scaffold/Compound Class | Target Receptor | Key Finding (Binding Affinity) | Reference |

|---|---|---|---|

| 4-Substituted Piperidines | μ Opioid Receptor (MOR) / δ Opioid Receptor (DOR) | Compounds show balanced, low nanomolar binding affinity (Ki) for both MOR and DOR. | nih.gov |

| 4-Amino-piperidine Derivatives | Muscarinic M3 Receptor | Optimized molecules achieved Ki values for the human M3 receptor as low as 1 nM. | researchgate.net |

| Piperidine Derivatives | Histamine H3 (hH3R) / Sigma-1 (σ1R) | A lead compound showed high dual affinity with Ki = 7.70 nM at hH3R and Ki = 3.64 nM at σ1R. | nih.gov |

| 4-Aroylpiperidines | Sigma-1 (σ1R) | A spirocyclic lead compound demonstrated very potent and selective binding with Ki = 0.5 nM. | nih.gov |

| Phenylacetamide Piperazine (B1678402) Derivative | Sigma-1 (σ1R) | A related piperazine derivative showed moderate affinity with a Ki of 181 nM. | nih.gov |

Beyond receptor modulation, the piperidine scaffold has proven to be an effective framework for designing potent and selective enzyme inhibitors. The structural rigidity and synthetic tractability of the ring allow for the precise positioning of functional groups to interact with enzyme active sites.

The table below details several examples where 4-aminopiperidine and related piperidine scaffolds have been successfully employed to develop inhibitors for various enzymes implicated in disease.

| Scaffold/Compound Class | Target Enzyme | Key Finding (Inhibitory Activity) | Reference |

|---|---|---|---|

| 4-Aminopiperidine (4AP) Derivatives | Hepatitis C Virus (HCV) Assembly Process | Identified as a potent inhibitor of HCV proliferation with an EC50 value of 2.57 μM. | nih.gov |

| 1-(Piperidin-4-yl)-benzoimidazole-2-one | NLRP3 Inflammasome | Compounds inhibit NLRP3-dependent pyroptosis, with lead molecules showing 40-60% maximal inhibition. | mdpi.com |

| 4-Aminopiperidine-based Covalent Inhibitor | SMYD3 Methyltransferase | A rationally designed inhibitor showed an IC50 value of 370 nM after 24-hour incubation. | uniba.it |

| 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl Derivatives | VEGFR-2 | The most potent compound exhibited significant VEGFR-2 inhibitory activity with an IC50 of 0.0787 μM (78.7 nM). | acs.org |

Advanced Computational Chemistry Applications for Isopropyl 1 Methyl Piperidin 4 Yl Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of a molecule's electronic structure and associated properties from first principles.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for optimizing molecular geometry and determining the ground-state electronic properties. For Isopropyl-(1-methyl-piperidin-4-yl)-amine, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be used to find the most stable three-dimensional conformation of the molecule. acs.org This process minimizes the total energy of the structure, yielding precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's steric profile and intrinsic stability.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT. This table illustrates the kind of data obtained from a DFT geometry optimization. The values are representative examples for similar molecular structures.

| Parameter | Atoms Involved | Value (Illustrative) | Significance |

| Bond Length | C-N (piperidine ring) | 1.47 Å | Indicates single bond character, influences ring conformation. |

| Bond Length | N-C (isopropyl) | 1.48 Å | Affects the steric bulk and interaction potential of the N-isopropyl group. |

| Bond Angle | C-N-C (piperidine ring) | 112.5° | Determines the chair/boat conformation of the piperidine (B6355638) ring. |

| Dihedral Angle | C-C-N-C | 55.9° | Defines the puckering and overall 3D shape of the piperidine ring. |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the nitrogen atoms' lone pairs would significantly contribute to the HOMO, making them primary sites for electrophilic attack.

Interactive Table 2: Hypothetical Frontier Orbital Energies for this compound. This table presents plausible energy values derived from FMO analysis.

| Orbital | Energy (eV) (Illustrative) | Implication for Reactivity |

| HOMO | -6.25 | Represents the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO | -0.15 | Represents the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 6.10 | A larger gap indicates high kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. chemrxiv.orgproteopedia.org It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for hydrogen bonding, and understanding intermolecular recognition processes. The MEP map is color-coded: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue signifies positive potential (electron-deficient, prone to nucleophilic attack), and green represents neutral potential. researchgate.netresearchgate.net For this compound, an MEP map would likely show strong negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, highlighting them as key sites for hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the amine group would exhibit a positive potential (blue).

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or enzyme, to form a stable complex. mdpi.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds and predicting their binding affinity. researchgate.netnih.gov

For this compound, docking simulations could be performed against various neurologically relevant targets, such as dopamine (B1211576) or serotonin (B10506) transporters, given the prevalence of piperidine scaffolds in central nervous system drugs. nih.gov The simulation would involve placing the optimized 3D structure of the ligand into the active site of the target protein. A scoring function then estimates the binding free energy (often given as a docking score in kcal/mol), with lower (more negative) values indicating a more favorable interaction. The results also reveal the specific binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Interactive Table 3: Illustrative Molecular Docking Results against a Hypothetical Dopamine Transporter (DAT) Active Site.

| Parameter | Value (Illustrative) | Description |

| Binding Affinity | -8.5 kcal/mol | A strong negative value suggests a high predicted affinity for the target. |

| Key H-Bond Interaction | Amine N-H with Asp79 | Indicates a crucial hydrogen bond with a key acidic residue in the binding pocket. |

| Key Hydrophobic Interaction | Isopropyl group with Phe320, Val152 | Shows that the nonpolar isopropyl moiety fits into a hydrophobic pocket, contributing to binding. |

| Predicted Ki | 1.5 µM | An estimated inhibition constant derived from the binding affinity. |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view. uzh.ch MD simulations model the movement of atoms and molecules over time, providing critical insights into the conformational flexibility and stability of a ligand-protein complex in a simulated physiological environment. nih.govacs.org

Interactive Table 4: Hypothetical Molecular Dynamics Simulation Stability Metrics (100 ns Simulation).

| Metric | Analyte | Average Value (Illustrative) | Interpretation |

| RMSD | Ligand | 1.8 Å | A low and stable RMSD indicates that the ligand maintains a consistent binding pose within the active site. |

| RMSD | Protein Backbone | 2.5 Å | Suggests the overall protein structure remains stable upon ligand binding without significant conformational changes. |

| RMSF | Active Site Residues | < 1.5 Å | Low fluctuation of active site residues indicates stable interactions with the ligand. |

| H-Bond Occupancy | N-H --- Asp79 | 92% | A high occupancy percentage confirms a persistent and stable hydrogen bond throughout the simulation. |

Cheminformatics and Data Mining for SAR Insights

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to discern patterns and relationships between their structures and biological activities. This process is crucial for developing Structure-Activity Relationship (SAR) models. For this compound, a cheminformatics approach would involve creating a virtual library of structurally similar piperidine analogs. nih.govrsc.org

For each analog, a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds) would be calculated. These descriptors, along with hypothetical biological activity data, would be used to build a QSAR (Quantitative Structure-Activity Relationship) model. This model could then predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts to optimize potency and other drug-like properties. Data mining could reveal, for example, that a certain size of substituent on the piperidine nitrogen is optimal for activity, or that additional hydrogen bond donors enhance binding.

Interactive Table 5: Illustrative SAR Data for a Series of Piperidine Analogs.

| Compound Name | R-Group (on piperidine N) | Molecular Weight | LogP | Hypothetical IC50 (µM) |

| This compound | Methyl | 156.27 | 1.8 | 5.2 |

| Isopropyl-(1-ethyl-piperidin-4-yl)-amine | Ethyl | 170.30 | 2.2 | 2.8 |

| Isopropyl-(1-propyl-piperidin-4-yl)-amine | Propyl | 184.33 | 2.6 | 4.5 |

| Isopropyl-(piperidin-4-yl)-amine | Hydrogen | 142.25 | 1.3 | 15.0 |

This illustrative SAR table suggests that a small alkyl group (like ethyl) on the piperidine nitrogen may be optimal for activity in this hypothetical series, while removing the alkyl group entirely is detrimental.

Future Perspectives in Isopropyl 1 Methyl Piperidin 4 Yl Amine Research

Novel Synthetic Route Development and Optimization

The synthesis of Isopropyl-(1-methyl-piperidin-4-yl)-amine has been primarily achieved through reductive amination. This well-established method typically involves the reaction of 1-methyl-4-piperidone (B142233) with isopropylamine (B41738) in the presence of a reducing agent. A common approach begins with 4-piperidone (B1582916), which undergoes reductive amination with isopropylamine and formaldehyde (B43269) in an organic solvent like ethanol (B145695) or methanol (B129727) at controlled temperatures, typically between 0°C and 25°C, to yield the target compound. evitachem.com

Future research in this area will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Key areas for optimization and innovation include:

Catalyst Development: Exploring novel catalysts for the reductive amination process could lead to higher yields, reduced reaction times, and milder reaction conditions. This includes the investigation of non-precious metal catalysts as greener alternatives to traditional palladium or platinum-based systems.

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to improved product quality and scalability. This methodology can also enhance the safety of handling potentially hazardous reagents.

An overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages |

| Optimized Reductive Amination | 1-methyl-4-piperidone, Isopropylamine, Novel reducing agents (e.g., sodium triacetoxyborohydride) | High yield, good functional group tolerance |

| Catalytic Hydrogenation | Pyridine (B92270) precursors, Heterogeneous/Homogeneous catalysts | Atom economy, potential for stereoselectivity |

| Multi-component Reactions | Aldehyde, Amine, and a third component in a one-pot reaction | Increased molecular complexity in a single step |

| Flow Chemistry Synthesis | Immobilized reagents/catalysts in a microreactor system | Enhanced safety, scalability, and process control |

Rational Design of Enhanced Activity Profiles

The rational design of derivatives of this compound with enhanced biological activity is a key area for future research. This involves a deep understanding of the structure-activity relationships (SAR) of this chemical scaffold. By systematically modifying the structure of the parent compound and evaluating the effects of these changes on its biological activity, researchers can identify key structural features that are crucial for its therapeutic effects.

Future efforts in this domain will likely involve:

Bioisosteric Replacements: The substitution of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, replacing the isopropyl group with other alkyl or cycloalkyl moieties could modulate the compound's lipophilicity and binding interactions.

Scaffold Hopping: Exploring alternative heterocyclic cores while retaining the key pharmacophoric elements of the N-isopropyl and N-methyl groups could lead to the discovery of novel chemotypes with improved drug-like properties.

Conformational Restriction: Introducing conformational constraints into the piperidine (B6355638) ring, for example, through the introduction of bicyclic systems, can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

The following table outlines potential modifications and their expected impact on the activity profile.

| Structural Modification | Rationale | Potential Impact on Activity |

| Variation of the N-alkyl substituent | Modulate lipophilicity and steric interactions | Altered binding affinity and selectivity |

| Substitution on the piperidine ring | Introduce new interaction points with the target | Enhanced potency and modified pharmacokinetic profile |

| Replacement of the piperidine core | Explore new chemical space | Discovery of novel scaffolds with improved properties |

| Introduction of chiral centers | Investigate stereospecific interactions | Improved potency and reduced off-target effects |

Exploration of Polypharmacology and Off-Target Interactions

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing recognition in drug discovery. Understanding the broader interaction profile of this compound is crucial for both identifying new therapeutic opportunities and mitigating potential adverse effects.

Future research should focus on:

In Silico Profiling: Computational methods can be employed to predict the potential off-target interactions of this compound and its analogs against a wide range of biological targets. researchgate.net Techniques such as molecular docking and pharmacophore modeling can provide valuable insights into potential binding partners.

Experimental Screening: High-throughput screening of the compound against a panel of receptors, enzymes, and ion channels can experimentally validate the in silico predictions and uncover unexpected biological activities.

Chemoproteomics: This approach can be used to identify the direct protein targets of the compound in a cellular context, providing a comprehensive view of its mechanism of action and potential off-target effects.

A systematic exploration of the polypharmacology of this compound could reveal novel therapeutic applications in areas beyond its initial intended use.

Integration of Artificial Intelligence and Machine Learning in Research Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. preprints.orgpreprints.org These powerful computational tools can be applied at various stages of the research pipeline for this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel derivatives. researchgate.netnih.gov This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. These models can explore a vast chemical space to propose new derivatives of this compound that are optimized for a specific biological target.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for novel analogs, potentially reducing the time and resources required for their preparation.

Lead Optimization: AI algorithms can guide the lead optimization process by suggesting specific structural modifications that are most likely to improve the desired properties of the compound. patsnap.comresearchgate.net

The table below summarizes the potential applications of AI and ML in the research of this compound.

| AI/ML Application | Objective | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict biological activity based on chemical structure | Prioritization of potent compounds for synthesis |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Early identification of compounds with poor drug-like properties |

| Generative Models | Design novel molecules with desired characteristics | Discovery of novel and patentable chemical entities |

| Retrosynthesis Prediction | Propose efficient synthetic routes | Acceleration of the synthesis of new analogs |

Q & A

Q. What are the established synthetic routes for Isopropyl-(1-methyl-piperidin-4-yl)-amine, and what reagents/conditions are critical for success?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1-methyl-piperidin-4-amine with isopropyl halides or ketones under basic conditions (e.g., K₂CO₃ or TEA in ethanol or acetonitrile at 50–80°C). Post-reaction purification via column chromatography or recrystallization is essential to achieve ≥95% purity . Key reagents include isopropylamine derivatives and catalysts like palladium for coupling reactions in complex scaffolds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard.

- ¹H/¹³C NMR : Peaks for the isopropyl group (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for CH) and piperidine protons (δ 2.7–3.2 ppm for N-CH₂) confirm substitution patterns .

- MS (ESI+) : A molecular ion peak [M+H]⁺ at m/z ~157 (exact mass depends on substituents) validates molecular weight .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality .

Q. What storage conditions preserve the stability of this compound for long-term research use?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Post-reconstitution, avoid freeze-thaw cycles and use within 48 hours. Degradation products (e.g., oxidized amines) can form if exposed to moisture or oxygen .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural validation?

Discrepancies between experimental and theoretical NMR shifts often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic effects (e.g., chair-flipping in piperidine rings) .

- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify coupling patterns .

Q. What reaction optimization strategies improve yields in multi-step syntheses involving this compound?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions .

- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations to reduce side reactions .

- Microwave-Assisted Synthesis : Accelerate reactions (e.g., 140°C for 2 hours vs. overnight conventional heating) .

- In-line Analytics (HPLC, GC-MS) : Monitor intermediates in real-time to adjust conditions .

Q. How does stereochemistry at the piperidine ring influence biological activity in target studies?

The equatorial vs. axial orientation of the isopropyl group affects binding to enzymes or receptors. For example:

- Equatorial Isopropyl : Enhances hydrophobic interactions with protein pockets (e.g., kinase inhibitors) .

- Axial Isopropyl : May sterically hinder binding but improve metabolic stability. Methodology :

- Chiral HPLC : Separate enantiomers for individual bioactivity testing .

- Molecular Docking (AutoDock Vina) : Predict binding modes and compare with IC₅₀ data from assays .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery?

- LogP Calculation : Use Crippen or Joback methods to estimate lipophilicity (critical for blood-brain barrier penetration) .

- pKa Prediction (MarvinSuite) : Determine protonation states at physiological pH .

- ADMETox Profiles (SwissADME) : Simulate absorption, metabolism, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.